N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines adamantyl, phosphanyl, phenyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the Adamantyl-Phosphanyl Intermediate: This step involves the reaction of adamantane with a phosphine reagent under controlled conditions to form the adamantyl-phosphanyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Tetramethyl-Dihydronaphthalenyl Group: This step involves the addition of the tetramethyl-dihydronaphthalenyl group through a Friedel-Crafts alkylation reaction.
Formation of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Adamantyl-Phosphanyl Compounds: Similar compounds with adamantyl and phosphanyl groups may have different biological or chemical properties.
Sulfinamide Derivatives: Compounds with sulfinamide groups may exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C45H64NOPS |
---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C45H64NOPS/c1-41(2,3)49(47)46-40(35-12-13-37-38(22-35)43(6,7)15-14-42(37,4)5)36-10-8-9-11-39(36)48(44-23-29-16-30(24-44)18-31(17-29)25-44)45-26-32-19-33(27-45)21-34(20-32)28-45/h8-13,22,29-34,40,46H,14-21,23-28H2,1-7H3 |
InChI Key |
NJTZXBAVUFMRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)NS(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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